molecular formula C10H13NO2 B1386801 3-(4-Methylphenoxy)propionamide CAS No. 861587-80-6

3-(4-Methylphenoxy)propionamide

Cat. No.: B1386801
CAS No.: 861587-80-6
M. Wt: 179.22 g/mol
InChI Key: ZUSCIMZVMLVQAT-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)propionamide is a propionamide derivative featuring a 4-methylphenoxy substituent attached to the propionamide backbone. Propionamides are characterized by their amide-linked propionic acid moiety, which often confers metabolic stability and bioavailability. The 4-methylphenoxy group may influence lipophilicity, binding affinity, and selectivity in biological systems, though specific data on this compound must be inferred from structurally similar molecules .

Properties

CAS No.

861587-80-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(4-methylphenoxy)propanamide

InChI

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12)

InChI Key

ZUSCIMZVMLVQAT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCC(=O)N

Canonical SMILES

CC1=CC=C(C=C1)OCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-Methylphenoxy)propionamide, their substituents, molecular weights, synthesis methods, and biological activities:

Compound Substituents/Modifications Molecular Weight Synthesis Method Reported Activity/Application Reference
This compound 4-methylphenoxy group ~193.2 (estimated) Not explicitly described Inferred from analogs (potential bioactivity)
3-[3-(o-Tolyl)-1,2,4-oxadiazol-5-yl]propionamide o-Tolyl group + 1,2,4-oxadiazole ring Varies by substituent Microwave-assisted synthesis Not explicitly stated; structural focus
S-4 (Andarine) 4-Acetylamino-phenoxy + nitro-trifluoromethyl ~440.3 Multi-step organic synthesis Selective androgen receptor modulator (SARM)
2-(3-Chlorophenoxy)propionamide 3-chlorophenoxy group 199.6 Traditional alkylation Agricultural use (e.g., fruit thinning)
3-Chloro-N-(4-methoxy-phenyl)-propionamide Chloro + 4-methoxyphenyl 213.7 Acylation of amines Research chemical (no specified activity)
N-Hydroxy-2-hydroxy-3-(4-methoxybenzenesulfonyl)-propionamide Hydroxy + sulfonyl groups ~385.4 Multi-step functionalization Matrix metalloproteinase inhibitor

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity Phenoxy vs. Oxadiazole Rings: Compounds like 3-[3-(o-Tolyl)-1,2,4-oxadiazol-5-yl]propionamide incorporate heterocyclic rings, which may enhance metabolic stability or receptor binding compared to simple phenoxy derivatives . In contrast, the 4-methylphenoxy group in the target compound may improve lipophilicity and membrane permeability.

Pharmacological Applications SARMs: S-4 (Andarine) demonstrates the significance of bulky substituents (e.g., nitro-trifluoromethyl) in modulating androgen receptor selectivity. This contrasts with simpler phenoxypropionamides, which lack such targeted activity .

Synthetic Methodologies

  • Microwave Irradiation : highlights efficient synthesis of oxadiazole-containing propionamides via microwave irradiation, achieving higher yields and purity compared to traditional methods .
  • Multi-Step Functionalization : Complex derivatives like S-4 require sequential alkylation, acylation, and purification steps, underscoring the synthetic challenges of highly substituted propionamides .

Physicochemical Properties Molecular Weight and Solubility: The molecular weight of this compound (~193.2) is lower than that of S-4 (~440.3), suggesting better solubility and oral bioavailability. However, sulfonyl-containing analogs (e.g., ) may exhibit reduced solubility due to increased polarity.

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